5-(Chlorosulfonyl)-2-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the industrial synthesis of chlorosulfuric acid (a related compound) entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . Another method involves the chlorination of sulfuric acid . A specific synthesis method for “5-(Chlorosulfonyl)-2-methylbenzoic acid” is not available in the current resources.
Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
5-(Chlorosulfonyl)-2-methylbenzoic acid is utilized in various organic synthesis processes. For instance, it plays a role in the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, where it is involved in continuous-flow diazotization. This process is notable for reducing side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, demonstrating its efficacy in organic synthesis under specific conditions (Yu et al., 2016).
Intermediate in Pharmaceutical Synthesis
It serves as a key intermediate in the synthesis of certain pharmaceutical compounds. For example, it is involved in the synthesis pathways of anti-cancer drugs that inhibit thymidylate synthase. This highlights its significance in the development of life-saving medications (Cao Sheng-li, 2004).
Photocatalytic Degradation Studies
Research on photocatalytic degradation often includes compounds like 5-(chlorosulfonyl)-2-methylbenzoic acid. Studies using ZnO–SnO2/nano-clinoptilolite systems have investigated the degradation of compounds structurally similar to 5-(chlorosulfonyl)-2-methylbenzoic acid, providing insights into environmental applications, such as pollution control and water treatment technologies (Khodami & Nezamzadeh-Ejhieh, 2015).
Photochemical Behavior in Environmental Studies
Studies on the photochemical behavior of benzotriazole derivatives in aqueous solutions under UV radiation also contribute to understanding the environmental impact and behavior of similar compounds. Such research is crucial for evaluating the ecological effects and degradation pathways of various industrial chemicals (Liu et al., 2021).
Solubility and Interactions in Chemistry
Research on the solubility and interaction of related compounds in different solvents provides valuable information for chemical synthesis and pharmaceutical formulation. For instance, the study of 3,5-dinitro-2-methylbenzoic acid in various solvents contributes to a broader understanding of the solubility and chemical behavior of similar compounds (Ye et al., 2011).
Safety and Hazards
The safety data sheet of a related compound “5-(Chlorosulfonyl)-2-methoxybenzoic acid” mentions that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective clothing and eye protection .
properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWIOAWRARBKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308844 | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2-methylbenzoic acid | |
CAS RN |
89001-57-0 | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89001-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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